molecular formula C20H19NO3S B5146459 2,5-dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide

2,5-dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No.: B5146459
M. Wt: 353.4 g/mol
InChI Key: UKNHPDOVDKRQJB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a phenoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-phenoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Sulfonyl Chlorides: These are useful intermediates in further chemical synthesis.

  • Sulfonic Acids: These compounds have applications in detergents and pharmaceuticals.

  • Amine Derivatives: These can be used in the synthesis of more complex molecules.

Scientific Research Applications

2,5-Dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor in biochemical assays.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

2,5-Dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. While these compounds share the sulfonamide group, the differences in their molecular structures lead to distinct properties and applications. For instance, sulfanilamide is primarily used as an antibacterial agent, whereas this compound may have different biological activities due to its unique structure.

Properties

IUPAC Name

2,5-dimethyl-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-8-9-16(2)20(14-15)25(22,23)21-17-10-12-19(13-11-17)24-18-6-4-3-5-7-18/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNHPDOVDKRQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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